molecular formula C12H9FO3S B2434758 5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-80-2

5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2434758
CAS No.: 74556-80-2
M. Wt: 252.26
InChI Key: WQUJPWHNMWTEIQ-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H9FO3S and a molecular weight of 252.26 g/mol It is a thiophene derivative, characterized by the presence of a fluorophenoxy group attached to the thiophene ring

Scientific Research Applications

5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid typically involves the reaction of 4-fluorophenol with a thiophene derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid
  • 5-[(4-Bromophenoxy)methyl]thiophene-2-carboxylic acid
  • 5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid

Uniqueness

5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to target proteins .

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3S/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUJPWHNMWTEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(S2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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